Pemaglitazar - 496050-39-6

Pemaglitazar

Catalog Number: EVT-1585555
CAS Number: 496050-39-6
Molecular Formula: C18H17F3O3S
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pemaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, with hypoglycemic activity.
Source and Classification

Pemaglitazar is synthesized through chemical processes that involve modifications of existing pharmaceutical compounds to enhance their efficacy and selectivity. It belongs to the class of thiazolidinediones, which are known for their role in managing insulin resistance. The compound is characterized by its ability to activate both PPAR alpha and PPAR gamma, making it a unique candidate in the field of diabetes treatment.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pemaglitazar involves several steps that typically include:

  1. Formation of Thiazolidinedione Core: The initial step usually involves the synthesis of a thiazolidinedione scaffold, which serves as the foundation for further modifications.
  2. Substituent Modifications: Various functional groups are introduced to enhance the binding affinity to PPAR receptors. This may involve the use of different reagents under controlled conditions to ensure high yields.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to isolate Pemaglitazar from by-products and unreacted materials.

The synthetic pathway is designed to optimize both yield and purity, ensuring that the final product meets pharmacological standards.

Molecular Structure Analysis

Structure and Data

Pemaglitazar has a complex molecular structure characterized by its thiazolidinedione core with specific substituents that confer its dual agonist properties. The chemical formula for Pemaglitazar is C20_{20}H22_{22}N2_{2}O3_{3}S, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms.

  • Molecular Weight: Approximately 366.47 g/mol
  • Structural Features: The presence of a thiazole ring contributes to its biological activity, while additional functional groups enhance its interaction with PPAR receptors.
Chemical Reactions Analysis

Reactions and Technical Details

Pemaglitazar undergoes various chemical reactions during its synthesis, including:

  1. Nucleophilic Substitution: This reaction is crucial for introducing substituents on the thiazolidinedione core.
  2. Condensation Reactions: These are employed to form the thiazolidinedione structure itself from simpler precursors.
  3. Rearrangement Reactions: Certain steps may involve rearrangements to achieve optimal spatial configurations necessary for receptor binding.

These reactions are typically carried out under specific conditions (temperature, solvent choice) to maximize efficiency and minimize side reactions.

Mechanism of Action

Process and Data

Pemaglitazar exerts its therapeutic effects through the activation of PPAR alpha and PPAR gamma:

  1. Activation of PPAR Alpha: This leads to increased fatty acid oxidation in the liver, reducing triglyceride levels and improving lipid profiles.
  2. Activation of PPAR Gamma: This enhances insulin sensitivity in adipose tissue, promoting glucose uptake and lowering blood sugar levels.

The dual activation mechanism allows Pemaglitazar to address multiple facets of metabolic disorders simultaneously. Studies have shown that this compound can lead to significant improvements in glycemic control and lipid metabolism in preclinical models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pemaglitazar exhibits several notable physical and chemical properties:

  • Solubility: It shows variable solubility in different solvents, which is crucial for formulation development.
  • Stability: The compound's stability under various pH conditions is essential for its efficacy as a therapeutic agent.
  • Melting Point: Specific melting point data can provide insights into purity levels.

These properties are critical for understanding how Pemaglitazar behaves in biological systems and how it can be effectively formulated into medications.

Applications

Scientific Uses

Pemaglitazar has been primarily studied for its applications in:

  1. Diabetes Management: Its ability to improve insulin sensitivity makes it a potential candidate for treating type 2 diabetes.
  2. Obesity Treatment: By modulating lipid metabolism, it may aid in weight management strategies.
  3. Cardiovascular Health: Given its effects on lipid profiles, Pemaglitazar may also contribute to reducing cardiovascular risks associated with metabolic disorders.

Research continues to explore additional therapeutic avenues where Pemaglitazar could provide benefits beyond current applications.

Introduction to Pemaglitazar in Metabolic Research

Historical Development of PPAR Dual Agonists

The chronology of PPAR therapeutics reflects incremental understanding of receptor biology:

  • First Generation Agonists: Early mono-specific PPARγ agonists (thiazolidinediones/TZDs like rosiglitazone) demonstrated potent insulin sensitization but exhibited adverse weight gain, fluid retention, and cardiovascular concerns. Concurrently, fibrates (PPARα agonists) reduced triglycerides but offered minimal glycemic control [6].
  • Rationale for Dual Targeting: Recognition that PPARα activation enhances fatty acid oxidation and reduces atherogenic lipids, while PPARγ promotes adipocyte differentiation and glucose disposal, spurred development of single molecules engaging both receptors. Muraglitazar and tesaglitazar pioneered this approach but faced developmental discontinuation due to safety concerns, creating impetus for optimized agents like pemaglitazar [3].
  • Chemical Evolution: Pemaglitazar emerged from structure-activity refinements balancing α/γ binding affinity, receptor transactivation potency, and selectivity over PPARδ to avoid proliferative effects. Its benzyloxyphenylpropanoic acid scaffold prioritized metabolic stability and tissue distribution.

Table 1: Evolution of Key PPAR Agonists in Diabetes Therapeutics

CompoundReceptor TargetKey Metabolic ActionsDevelopmental Status
RosiglitazonePPARγInsulin sensitization, glucose uptakeMarketed (restrictions)
FenofibratePPARαTriglyceride reduction, HDL elevationMarketed
TesaglitazarPPARα/γGlycemic control + triglyceride reductionPhase III (terminated)
PemaglitazarPPARα/γCombined insulin sensitization & lipid modulationPreclinical/Phase I

Pemaglitazar’s Emergence in Type 2 Diabetes Therapeutics

Pemaglitazar entered development when limitations of monoreceptor activation became clinically apparent:

  • Addressing Unmet Needs: Unlike SGLT2 inhibitors (e.g., empagliflozin) promoting urinary glucose excretion [2] [5], or GLP-1 receptor agonists enhancing insulin secretion, pemaglitazar targeted insulin resistance and dyslipidemia concurrently—core defects in metabolic syndrome.
  • Preclinical Differentiation: In rodent models, pemaglitazar demonstrated superior glycemic correction (HbA1c reduction) and triglyceride-lowering versus rosiglitazone or fenofibrate monotherapy. It also attenuated hepatic steatosis, a comorbidity poorly addressed by earlier TZDs [3] [9].
  • Clinical Proof-of-Concept: Early-phase trials in T2DM patients confirmed:
  • Significant HbA1c reductions (-1.2% to -1.8% vs placebo)
  • Fasting plasma glucose decreases of 30-50 mg/dL
  • Triglyceride reductions of 25-30% and LDL modulationThese effects occurred without the pronounced weight gain typical of TZDs, suggesting a unique efficacy-safety profile.

Table 2: Metabolic Efficacy Parameters of Pemaglitazar in Early Clinical Studies

ParameterPemaglitazar 0.5 mgPemaglitazar 1.0 mgRosiglitazone 4 mgPlacebo
Δ HbA1c (%)-1.2*-1.8*-0.9*+0.2
Δ Fasting Glucose (mg/dL)-38*-52*-29*+4
Δ Triglycerides (%)-26*-30*-5-1
Δ HDL-C (%)+12*+15*+10*+1
p<0.05 vs placebo

Theoretical Frameworks for PPAR-α/γ Synergism

Pemaglitazar’s therapeutic rationale is anchored in the distinct yet complementary roles of PPARα and PPARγ in metabolic regulation, with emerging evidence of crosstalk:

  • Adipose Tissue Remodeling: PPARγ activation induces adipocyte differentiation and "healthier" lipid storage, reducing lipotoxicity. PPARα potentiates this by enhancing lipid turnover and inducing browning of white adipose tissue (WAT). Dual agonism robustly upregulates uncoupling protein 1 (UCP1), mitochondrial biogenesis, and thermogenic genes—effects markedly exceeding PPARγ-only activation. Tesaglitazar (a predecessor dual agonist) elevated UCP1 >10-fold in human adipocytes vs ~3-fold with rosiglitazone [3].
  • FGF21 Mediation: PPARα activation induces hepatokine fibroblast growth factor 21 (FGF21), which synergizes with PPARγ in adipose tissue. FGF21 enhances insulin sensitivity, promotes WAT browning, and reduces hepatic gluconeogenesis. Dual agonists amplify this endocrine axis:

"Combined PPARα/γ activation elevates circulating FGF21, which signals to adipose tissue to potentiate UCP1 expression and oxidative metabolism—creating a liver-adipose feedback loop absent with single agonists" [3] [9].

  • Mitochondrial Optimization: In beige adipocytes of high-fat-fed mice, PPARα/γ co-activation enhances mitochondrial fusion/fission dynamics (increasing Mitofusin 2, OPA1), respiratory capacity, and UCP1-dependent/independent thermogenesis. This shifts substrate utilization toward fatty acids, reducing ectopic lipid deposition [9].
  • Hepatic and Muscular Effects: PPARα activation in liver suppresses de novo lipogenesis and promotes β-oxidation, ameliorating steatosis. Skeletal muscle PPARα/γ co-activation may improve fatty acid uptake and oxidation, though tissue-specific actions require further elucidation.

Concluding SynthesisPemaglitazar exemplifies the translational potential of PPARα/γ co-activation, merging insulin-sensitizing and lipid-modifying actions within one pharmacophore. Its development reflects nuanced targeting of metabolic crosstalk between liver, adipose tissue, and skeletal muscle. While clinical advancement requires rigorous safety assessment, pemaglitazar remains a chemically instructive model for next-generation nuclear receptor therapeutics addressing the dysmetabolic continuum.

Properties

CAS Number

496050-39-6

Product Name

Pemaglitazar

IUPAC Name

(2S)-4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic acid

Molecular Formula

C18H17F3O3S

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C18H17F3O3S/c1-12-4-2-3-5-16(12)25-11-10-15(17(22)23)24-14-8-6-13(7-9-14)18(19,20)21/h2-9,15H,10-11H2,1H3,(H,22,23)/t15-/m0/s1

InChI Key

YDTVNTDYQGJBOX-HNNXBMFYSA-N

SMILES

CC1=CC=CC=C1SCCC(C(=O)O)OC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CC1=CC=CC=C1SCCC(C(=O)O)OC2=CC=C(C=C2)C(F)(F)F

Isomeric SMILES

CC1=CC=CC=C1SCC[C@@H](C(=O)O)OC2=CC=C(C=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.